Adiponitrile

Übersicht

Beschreibung

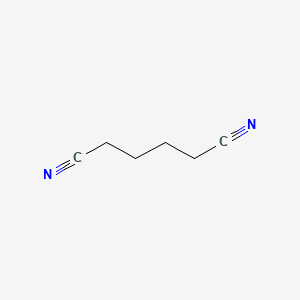

Adiponitrile (hexanedinitrile, NC(CH₂)₄CN) is a colorless, oily liquid with a molecular weight of 108.14 g/mol. It is primarily used as a precursor for hexamethylenediamine (HMDA), a critical component in the production of nylon 6,6 . Industrially, this compound is synthesized via two main routes:

- Electrochemical Hydrodimerization of Acrylonitrile: A green process using water-based electrolytes and renewable energy, yielding high selectivity .

- Thermal Hydrocyanation of Butadiene: A petrochemical-based method involving toxic hydrogen cyanide (HCN) .

This compound also finds emerging applications in lithium-ion batteries as a high-voltage electrolyte solvent and in organic synthesis as a dehydrating agent . Its physical properties include a boiling point of 192°C, viscosity of 5.8 cP at 30°C, and acute oral/inhalation toxicity (OSHA hazard class 3 and 4) .

Vorbereitungsmethoden

Early Industrial Methods

Chlorination-Hydrogenation of Butadiene

The earliest industrial production of adiponitrile relied on the chlorination of butadiene to form 1,4-dichloro-2-butene, followed by cyanation and hydrogenation. The process begins with the addition of chlorine to butadiene, yielding 1,4-dichloro-2-butene, which reacts with sodium cyanide to produce 3-hexenedinitrile. Subsequent hydrogenation eliminates unsaturation, forming this compound:

$$

\text{ClCH}2\text{CH=CHCH}2\text{Cl} + 2\ \text{NaCN} \rightarrow \text{NCCH}2\text{CH=CHCH}2\text{CN} + 2\ \text{NaCl}

$$

$$

\text{NCCH}2\text{CH=CHCH}2\text{CN} + \text{H}2 \rightarrow \text{NC}(\text{CH}2)_4\text{CN}

$$

This method, while foundational, faced challenges such as toxic chlorine handling and moderate yields (~70%). By the mid-20th century, it was largely supplanted by more efficient processes.

Adipic Acid Dehydration

This compound was also synthesized via dehydration of adipic acid diamide, though this route was rarely employed industrially due to energy-intensive steps and competing decarboxylation reactions. The reaction proceeds through the formation of the diamide intermediate, which undergoes dehydration at elevated temperatures (>300°C) in the presence of catalysts like phosphorus pentoxide:

$$

\text{HOOC}(\text{CH}2)4\text{COOH} + 2\ \text{NH}3 \rightarrow \text{H}2\text{NOC}(\text{CH}2)4\text{CONH}2 \xrightarrow{-2\ \text{H}2\text{O}} \text{NC}(\text{CH}2)4\text{CN}

$$

Despite its simplicity, side products such as cyclopentanone and carbonaceous deposits limited its scalability.

Modern Catalytic Methods

Nickel-Catalyzed Hydrocyanation of Butadiene

The majority of this compound is now produced via nickel-catalyzed hydrocyanation, a process pioneered by DuPont. This method involves two stages: (1) monohydrocyanation of butadiene to form pentenenitriles and (2) secondary hydrocyanation to yield this compound.

Stage 1 (Monohydrocyanation):

$$

\text{CH}2=\text{CHCH}=\text{CH}2 + \text{HCN} \rightarrow \text{CH}2=\text{CHCH}2\text{CH}_2\text{CN} \ (\text{3- and 4-pentenenitriles})

$$

Stage 2 (Secondary Hydrocyanation):

$$

\text{CH}2=\text{CHCH}2\text{CH}2\text{CN} + \text{HCN} \rightarrow \text{NC}(\text{CH}2)_4\text{CN}

$$

Nickel complexes with phosphite ligands (e.g., Ni(P(OAr)3)4) are employed to achieve regioselectivity, favoring the anti-Markovnikov product. The process operates at 80–120°C and 1–3 bar, achieving yields >90%. A key byproduct, 2-methylglutaronitrile (~5–10%), is separated via distillation.

Electrolytic Hydrodimerization of Acrylonitrile

Monsanto’s hydrodimerization method involves the electrochemical coupling of acrylonitrile in a divided cell. The reaction proceeds via radical intermediates, with cathodic reduction enabling C–C bond formation:

$$

2\ \text{CH}2=\text{CHCN} + 2\ \text{e}^- + 2\ \text{H}^+ \rightarrow \text{NC}(\text{CH}2)_4\text{CN}

$$

Operated at 40–60°C with lead or cadmium cathodes, this method avoids HCN use but requires high energy input (~4 kWh/kg). Current efficiencies reach 85–90%, with this compound yields of ~75%.

Adipic Acid-Ammonia Fluidized Bed Process

A patent-pending method (US3661973A) utilizes adipic acid and ammonia in a fluidized bed reactor containing solid dehydration catalysts (e.g., silica-alumina). Key steps include:

- Spraying Adipic Acid : A 70–95% aqueous adipic acid solution (80–145°C) is injected into the reactor.

- Ammonia Injection : Preheated ammonia (250–550°C) fluidizes the catalyst bed, ensuring uniform mixing.

- Reaction : Adipic acid reacts with ammonia at 350–400°C, forming this compound and water:

$$

\text{HOOC}(\text{CH}2)4\text{COOH} + 2\ \text{NH}3 \rightarrow \text{NC}(\text{CH}2)4\text{CN} + 4\ \text{H}2\text{O}

$$

Advantages :

- High purity (≥99%) and yields (~80%).

- Minimal byproducts (cyclopentanone <2%).

- Continuous operation with catalyst lifetimes >1,000 hours.

Biocatalytic Synthesis via Aldoxime Dehydratases

Recent advancements employ aldoxime dehydratases (Oxds) to convert α,ω-dialdoximes into this compound under mild conditions (25–40°C, pH 7–8).

Mechanism :

$$

\text{HON=C}(\text{CH}2)4\text{C=NOH} \xrightarrow{\text{Oxd}} \text{NC}(\text{CH}2)4\text{CN} + 2\ \text{H}_2\text{O}

$$

Performance :

- Substrate loadings up to 100 g/L.

- Yields: 70–80% (batch), >99% (continuous, 50 g/L).

- No HCN requirement, enhancing safety.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | HCN Use | Scalability |

|---|---|---|---|---|---|

| Chlorination-Hydrogenation | Cl₂, NaCN, H₂ | 100–150 | 70 | High | Obsolete |

| Nickel Hydrocyanation | Ni-phosphite complexes | 80–120 | 90–95 | High | Industrial (1M tons/yr) |

| Electrolytic Coupling | Pb/Cd cathodes | 40–60 | 75 | None | Moderate |

| Adipic Acid-Ammonia | Silica-alumina | 350–400 | 80 | None | Pilot-scale |

| Biocatalytic | Aldoxime dehydratases | 25–40 | 70–99 | None | Lab-scale |

Analyse Chemischer Reaktionen

Hydrocyanation of Butadiene

Reaction :

CH₂=CHCH=CH₂ + 2 HCN → NC(CH₂)₄CN

-

Mechanism :

-

Monohydrocyanation : Butadiene reacts with HCN to form pentenenitriles (e.g., 2- and 3-methylbutenenitriles).

-

Isomerization : Intermediate unsaturated nitriles are converted to 3- and 4-pentenenitriles under catalytic conditions.

-

Dihydrocyanation : A second HCN addition yields adiponitrile and 2-methylglutaronitrile as a byproduct .

-

-

Conditions :

-

Key Findings :

Electrochemical Hydrodimerization of Acrylonitrile

Reaction :

2 CH₂=CHCN + 2 e⁻ + 2 H⁺ → NC(CH₂)₄CN

-

Mechanism :

-

Conditions :

-

Key Findings :

High-Pressure Condensation of Adipic Acid and Acetonitrile

Reaction :

Adipic acid + 8.4 moles acetonitrile → this compound

-

Mechanism :

-

Conditions :

-

Key Findings :

Dehydrative Amination of Adipic Acid

Reaction :

Adipic acid + NH₃ → this compound

-

Mechanism :

-

Conditions :

-

Key Findings :

Hydrogenation to Hexamethylenediamine (HMDA)

Reaction :

NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂

-

Mechanism :

-

Key Findings :

Emerging Research and Innovations

-

Machine Learning Optimization : Pulsed electrosynthesis with current optimization improved yield and selectivity by reducing by-product formation .

-

Biocatalytic Scalability : Liter-scale synthesis achieved >99% conversion at 50 g/L substrate loading, demonstrating technical viability .

-

Bimetallic Catalysts : Ni₃Fe alloy nanoparticles enabled catalytic amination of 6-hydroxyhexanenitrile to this compound with 32.5% yield .

Catalyst Performance in Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | HMDA Yield | Key Feature |

|---|---|---|---|---|

| Raney Ni | 80–100 | 8 | >90% | Complete conversion |

| Raney Co | 80–100 | 8 | ~85–87% | Stable, no metal leaching |

Wissenschaftliche Forschungsanwendungen

Polymer Production

Nylon Synthesis

Adiponitrile is primarily known for its role in the synthesis of nylon 6,6, a widely used engineering thermoplastic. The polymerization of this compound with hexamethylenediamine results in nylon 6,6, which exhibits excellent mechanical properties and chemical resistance. The production process typically involves:

- Hydrocyanation of Butadiene : The predominant method for synthesizing this compound involves the nickel-catalyzed hydrocyanation of butadiene. This reaction yields this compound through a series of steps that include monohydrocyanation and subsequent isomerization and hydrocyanation stages .

Table 1: Comparison of this compound Production Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nickel-Catalyzed Hydrocyanation | High yield and efficiency; established industrial process | Involves toxic hydrogen cyanide |

| Biocatalytic Synthesis | Environmentally friendly; avoids toxic reagents | Lower yields compared to traditional methods |

Biocatalytic Processes

Recent advancements in biocatalytic methods have provided sustainable alternatives for this compound production. Research has demonstrated that using aldoxime dehydratases can convert readily available α,ω-dialdoximes into this compound without the need for hydrogen cyanide. This method shows:

- High Selectivity and Yield : Studies indicate that this biocatalytic route can achieve substrate loadings of up to 100 g/L with yields exceeding 80% under optimal conditions .

- Scalability : A liter-scale synthesis demonstrated over 99% conversion efficiency with high purity levels, showcasing the potential for industrial application .

Energy Storage Applications

Lithium-Ion Batteries

This compound has been explored as an additive in lithium-ion battery electrolytes. Research indicates that it can enhance the electrochemical stability of carbonate electrolytes used in lithium nickel cobalt manganese oxide batteries. The presence of this compound improves performance metrics such as:

Wirkmechanismus

The mechanism of action for adiponitrile in its various applications involves its reactivity with other chemical species. For instance, in the hydrogenation process, this compound reacts with hydrogen gas in the presence of a catalyst to form 6-aminocapronitrile. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .

Vergleich Mit ähnlichen Verbindungen

Acetonitrile (CH₃CN)

Functional Comparison :

- Dehydration Efficiency : Acetonitrile hydrolyzes into acetic acid, reducing selectivity in reactions like glycerol carbonate synthesis. This compound, being a dinitrile, acts as a superior water trap, minimizing by-products .

- Environmental Impact : Acetonitrile’s hydrolysis generates acidic by-products, complicating waste management. This compound’s stability under mild conditions enhances process sustainability .

Acrylonitrile (CH₂=CHCN)

Structural and Industrial Roles :

- Synthesis Relationship: Acrylonitrile serves as the monomer for this compound production via electrochemical dimerization .

- Reactivity : Acrylonitrile’s unsaturated structure enables polymerization (e.g., polyacrylonitrile), whereas this compound’s saturated chain is tailored for hydrogenation to HMDA .

Hexamethylenediamine (HMDA, H₂N(CH₂)₆NH₂)

| Property | This compound | Hexamethylenediamine |

|---|---|---|

| Molecular Formula | C₆H₈N₂ | C₆H₁₆N₂ |

| Primary Use | HMDA precursor | Nylon 6,6 monomer |

| Production Route | Hydrogenation of this compound | Derived from this compound |

Functional Link : this compound and HMDA are directly linked in the nylon 6,6 value chain. This compound’s hydrogenation under catalysts like Raney nickel yields HMDA, emphasizing its irreplaceable role in polymer industries .

Biodegradation Efficiency

This compound is efficiently degraded by Rhodococcus erythropolis nitrile hydratase (ReNHase) with a catalytic efficiency (Kcat/Km) of 1.249 × 10⁴ mol⁻¹Ls⁻¹, outperforming chemical hydrolysis methods requiring harsh conditions . Comparable data for acetonitrile or acrylonitrile biodegradation is scarce, suggesting this compound’s enzymatic breakdown is uniquely optimized .

Battery Technology

This compound’s high dielectric constant and stability at voltages >4.5 V make it ideal for lithium-ion batteries. Compared to traditional solvents (e.g., ethylene carbonate), this compound minimizes ion pairing, enhancing ionic conductivity (e.g., 6.3 mS/cm for LiTFSI vs. 4.1 mS/cm for LiBF4) .

Market Dynamics

The global this compound market (US$ 9.65 billion in 2021) is driven by nylon 6,6 demand in automotive and textiles, projected to reach US$ 18.2 billion by 2032 .

Biologische Aktivität

Adiponitrile (ADN), a linear α,ω-dinitrile compound, is primarily recognized for its industrial applications, particularly in the synthesis of nylon and other polymers. However, recent studies have highlighted its biological activity, including its effects on enzymatic processes and potential applications in biocatalysis. This article reviews the biological activity of this compound, summarizing key research findings, methodologies, and implications.

This compound has the chemical formula and is characterized by its colorless to light yellow liquid form. It is soluble in water and exhibits low density compared to water . Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Enzymatic Activity

Nitrile Hydratase and Amidase Activity

Research has demonstrated that this compound can be hydrolyzed into adipic acid through enzymatic processes involving nitrile hydratase and amidase. A study utilizing high-performance liquid chromatography (HPLC) outlined the kinetics of this hydrolysis, providing insights into enzyme parameters such as Michaelis constant () and maximum velocity (). The results indicated that:

- Nitrile Hydratase : ,

- Amidase : ,

These findings suggest that this compound is a suitable substrate for these enzymes, highlighting its potential in biocatalytic applications .

Biocatalytic Production

This compound serves as a significant precursor in the production of various chemicals through biocatalytic processes. A study focused on the biocatalytic production of this compound emphasized its importance in generating aliphatic linear α,ω-dinitriles, which are crucial for the polymer industry. The research outlined methods for optimizing the yield of this compound using specific microbial strains capable of efficiently converting substrates into desired products .

Case Studies

- Electrochemical Applications : Recent advancements have explored the use of this compound in high-voltage lithium-ion batteries. The compound's high oxidation stability and compatibility with other solvents enhance battery performance significantly. For instance, a binary solvent system incorporating this compound showed improved cycle stability and capacity retention rates compared to conventional electrolytes .

- Environmental Impact : this compound's role as an industrial chemical raises concerns regarding environmental exposure and toxicity. Studies indicate that while it is useful in various applications, contact with skin or mucous membranes can cause irritation . Therefore, understanding its biological activity also involves assessing its safety profile.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | C₆H₁₀N₂ |

| Enzymatic Kinetics | Nitrile Hydratase: , Amidase: , |

| Biocatalytic Production | Important precursor for aliphatic dinitriles |

| Electrochemical Stability | High oxidation stability enhances battery performance |

| Safety Profile | Can irritate skin and mucous membranes |

Q & A

Basic Research Questions

Q. What are the primary experimental safety protocols for handling adiponitrile in laboratory settings?

this compound is classified as acutely toxic (oral and inhalation hazards) under OSHA standards . Key safety measures include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical goggles.

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors.

- Storage: Keep in sealed containers away from oxidizers, acids, and heat sources (>163°C flashpoint) .

- Emergency protocols: Immediate medical intervention required for ingestion or inhalation, with sodium thiosulfate as a potential antidote due to cyanide release during metabolism .

Q. How can researchers verify the purity and identity of synthesized this compound?

- Chromatography : Use GC-MS or HPLC with a polar column (e.g., ZORBAX Eclipse Plus C18) to separate and quantify this compound (retention time ~8.2 min under 60°C isocratic conditions) .

- Spectroscopy : FT-IR peaks at 2247 cm⁻¹ (C≡N stretch) and 1H NMR signals at δ 2.35 ppm (methylene protons adjacent to nitriles) confirm structure .

- Physical properties : Validate against literature values (melting point: 1–3°C; boiling point: 163°C) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing this compound hydrolysis for green chemistry applications?

Subcritical water hydrolysis of this compound requires careful control of six factors:

- Orthogonal Array Design (OAD) : A 6-factor, 5-level L25 OAD revealed temperature (120–200°C) and reaction time (1–5 hrs) as critical variables, with optimal conversion (>95%) achieved at 180°C for 3 hrs .

- Additives : Catalytic use of RuO₂ pyrochlores enhances selectivity toward adipic acid, reducing byproducts like hexamethylenediamine .

- Pressure : Maintain >5 MPa to prevent vaporization of reactants .

Q. How do enzymatic synthesis routes for this compound compare to traditional chemical methods in terms of efficiency and sustainability?

Q. What are the limitations of current toxicity models for assessing this compound’s chronic exposure risks?

- Data Gaps : Chronic oral toxicity studies in rats (50 ppm over 2 years) reported adrenal degeneration but lacked histopathological details, precluding definitive NOAEL determination .

- Metabolic Complexity : this compound metabolizes to cyanide and thiocyanate, complicating dose-response relationships. In vitro hepatocyte assays (e.g., UDS tests) show no genotoxicity, but in vivo models may underestimate organ-specific effects .

- Alternative Models : Zebrafish embryos (LC50: 12.4 mg/L at 96 hrs) are emerging for rapid ecotoxicity screening .

Q. Data Contradictions and Resolution Strategies

Q. How should researchers reconcile discrepancies in reported this compound market growth rates (4% vs. 7.5% CAGR)?

- Source Variation : Mordor Intelligence (4% CAGR, 2023–2028) focuses on automotive nylon demand , while Emergen Research (7.5% CAGR) emphasizes battery electrolyte applications .

- Methodology : Cross-validate using primary data (e.g., INVISTA’s 400,000-ton/year plant expansion in China) .

- Regional Factors : Asia-Pacific dominates production (cheaper facilities), whereas Europe’s growth is constrained by REACH regulations .

Q. Why do studies on this compound’s environmental mobility conflict?

- Solubility vs. Volatility : this compound’s high water solubility (10 g/L at 20°C) suggests aquatic mobility, but low vapor pressure (0.1 mmHg at 25°C) limits atmospheric dispersal .

- Degradation Pathways : Hydrolysis half-life ranges from 12 hrs (pH 9) to 30 days (pH 5), causing variability in persistence estimates .

Q. Methodological Recommendations

Q. What statistical approaches are optimal for analyzing multifactor this compound synthesis experiments?

- Taguchi Methods : Use L25 orthogonal arrays to minimize experimental runs while testing 6 variables (e.g., concentration, temperature, catalysts) .

- Response Surface Methodology (RSM) : Model non-linear interactions between factors like additive percentage and pressure .

- ANOVA : Identify significant factors (p < 0.05) and optimize via desirability functions .

Q. How can researchers mitigate biases in interpreting this compound’s role in nylon polymerization?

- Blinded Trials : Assign independent teams to synthesize nylon 6,6 from this compound-derived HMDA vs. commercial HMDA.

- Control Groups : Compare mechanical properties (tensile strength, thermal stability) using ASTM D638 and ISO 527 standards .

- Peer Review : Pre-register hypotheses (e.g., this compound purity correlates with polymer crystallinity) on platforms like Open Science Framework .

Tables for Key Data

Table 1: Comparative Analysis of this compound Production Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Biocatalytic | 99 | 99.5 | 15 |

| Electrochemical | 85 | 98.2 | 45 |

| Hydrocyanation | 90 | 97.8 | 38 |

Table 2: Toxicological Profile of this compound

| Model | Endpoint | Result |

|---|---|---|

| Rat (acute) | LD50 (oral) | 300 mg/kg |

| Zebrafish (chronic) | LC50 (96 hrs) | 12.4 mg/L |

| Human case report | Symptom resolution | Full recovery post-thiosulfate |

Eigenschaften

IUPAC Name |

hexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021936 | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |

CAS No. |

111-69-3, 68411-90-5 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiponitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiponitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYT33B891I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AV280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.